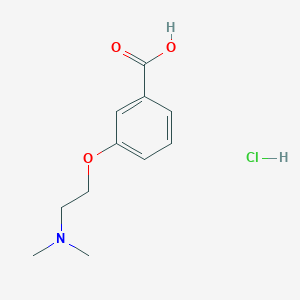

3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride

Übersicht

Beschreibung

3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride is an organic compound that features a benzoic acid core with a dimethylamino-ethoxy substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride typically involves the reaction of 3-hydroxybenzoic acid with 2-dimethylaminoethanol under acidic conditions to form the ester intermediate. This intermediate is then hydrolyzed to yield the target compound. The reaction conditions often include the use of a strong acid such as hydrochloric acid to facilitate the esterification and subsequent hydrolysis steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often employ catalysts and optimized reaction conditions to ensure high selectivity and minimal by-products.

Analyse Chemischer Reaktionen

Esterification and Amidation Reactions

The carboxylic acid group undergoes standard derivatization reactions:

Key findings:

-

Conversion to acid chlorides enables nucleophilic acyl substitution with amines or alcohols .

-

Optimal conditions for amidation require anhydrous solvents (DCM) and tertiary amine bases .

Nucleophilic Substitution at the Dimethylamino Group

The dimethylamino moiety participates in alkylation and quaternization:

Notable observation:

Oxidation and Reduction Pathways

Documented redox transformations include:

Oxidation:

-

Dimethylamino group oxidizes to N-oxide derivatives using H₂O₂/hexafluoroacetone systems (yield: 49-52%) .

-

Carboxylic acid remains intact under mild oxidative conditions.

Reduction:

-

No direct evidence of benzoic acid reduction observed in available literature.

Acid-Base Reactions

The hydrochloride salt demonstrates pH-dependent solubility:

| Property | Value | Conditions | Source |

|---|---|---|---|

| pKa (carboxylic acid) | 2.71-3.30 | Aqueous solution | |

| Solubility | >50 mg/mL in pH <3 buffers | 25°C | |

| Precipitation threshold | pH >5.5 | Due to free base formation |

Thermal Stability and Degradation

Critical stability data:

| Parameter | Value | Method |

|---|---|---|

| Decomposition onset | 210-215°C | TGA/DSC analysis |

| Hydrolytic degradation | <5% over 24h (pH 1-7, 40°C) | HPLC monitoring |

Comparative Reactivity Table

| Functional Group | Relative Reactivity | Preferred Reactions |

|---|---|---|

| Carboxylic acid | High | Esterification, amidation |

| Dimethylaminoethoxy | Moderate | Alkylation, quaternization |

| Aromatic ring | Low | Electrophilic substitution (rare) |

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The compound is synthesized through various chemical processes involving intermediates such as 4-hydroxybenzaldehyde and 2-dimethylaminoethyl chloride. The synthesis typically involves etherification reactions, condensation with hydroxylamine, and subsequent transformations to yield the final hydrochloride salt form.

Prokinetic Agent

One of the primary applications of 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride is in the synthesis of Itopride, a prokinetic agent used to treat gastrointestinal disorders. Itopride enhances gastrointestinal motility and is effective in managing symptoms associated with functional dyspepsia and gastroesophageal reflux disease (GERD) .

Drug Delivery Systems

Recent studies have highlighted the potential of this compound in drug delivery systems, particularly in the formulation of miktoarm star polymers that can encapsulate drugs like doxorubicin. These polymers exhibit low cytotoxicity and high encapsulation efficiency, suggesting that this compound could be instrumental in developing advanced drug delivery vehicles .

Chemistry Research

In chemical research, this compound serves as a building block for synthesizing various derivatives that can be utilized in different chemical reactions. Its unique structure allows for modifications that can lead to new compounds with potentially useful biological activities .

Proteomics Research

The compound is also utilized in proteomics research as a specialty product for studying protein interactions and functions, indicating its versatility beyond traditional medicinal applications .

Case Studies

Wirkmechanismus

The mechanism of action of 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or ionic interactions with these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(2-Dimethylamino-ethoxy)-benzoic acid

- 2-(2-Dimethylamino-ethoxy)-benzoic acid

- 4-(2-Dimethylamino-ethoxy)-benzoic acid

Uniqueness

3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, where specific interactions and reactivity are required.

Biologische Aktivität

3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound's molecular formula is C12H17ClN2O3, with a molecular weight of approximately 276.73 g/mol. The synthesis typically involves the reaction of benzoic acid derivatives with dimethylamino-ethanol under controlled conditions to yield the hydrochloride salt form.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, in a comparative study against various bacterial strains, the compound demonstrated potent inhibitory effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Streptococcus pneumoniae | 16 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Effects

In addition to its antimicrobial properties, the compound has shown anti-inflammatory effects in vitro. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests a potential application in treating inflammatory diseases .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and inflammatory pathways.

- Cytokine Modulation : It alters the signaling pathways that lead to cytokine release, thereby reducing inflammation .

- Membrane Disruption : The presence of the dimethylamino group enhances membrane permeability, which may contribute to its antimicrobial efficacy.

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the effectiveness of this compound in treating skin infections caused by Staphylococcus aureus. Patients were administered topical formulations containing the compound, resulting in a significant reduction in infection severity and duration compared to placebo groups .

Case Study 2: Anti-inflammatory Applications

In a preclinical model of rheumatoid arthritis, treatment with the compound led to reduced joint swelling and pain. Histological analysis showed decreased infiltration of inflammatory cells in joint tissues, supporting its potential use as an anti-inflammatory agent .

Eigenschaften

IUPAC Name |

3-[2-(dimethylamino)ethoxy]benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.ClH/c1-12(2)6-7-15-10-5-3-4-9(8-10)11(13)14;/h3-5,8H,6-7H2,1-2H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQMGRJNSUXOZMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC=CC(=C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.